molecular formula C13H18O2 B13351927 1-((2,3-Dimethylphenoxy)methyl)cyclobutan-1-ol

1-((2,3-Dimethylphenoxy)methyl)cyclobutan-1-ol

Cat. No.: B13351927
M. Wt: 206.28 g/mol
InChI Key: MCCNUFQAJHNWTR-UHFFFAOYSA-N
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Description

1-((2,3-Dimethylphenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a 2,3-dimethylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dimethylphenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 2,3-dimethylphenol with cyclobutanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dimethylphenoxy)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives with reduced functional groups.

    Substitution: Formation of substituted cyclobutane derivatives with various functional groups.

Scientific Research Applications

1-((2,3-Dimethylphenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2,3-Dimethylphenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2,3-Dimethylphenoxy)methyl)cyclobutan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with biological molecules. The presence of both the cyclobutane ring and the dimethylphenoxy group provides a distinct combination of structural features that can be leveraged in various applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[(2,3-dimethylphenoxy)methyl]cyclobutan-1-ol

InChI

InChI=1S/C13H18O2/c1-10-5-3-6-12(11(10)2)15-9-13(14)7-4-8-13/h3,5-6,14H,4,7-9H2,1-2H3

InChI Key

MCCNUFQAJHNWTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2(CCC2)O)C

Origin of Product

United States

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